molecular formula C19H20O5 B415583 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one CAS No. 1383425-65-7

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No.: B415583
CAS No.: 1383425-65-7
M. Wt: 328.4g/mol
InChI Key: ZHCRUTSLPNCPRY-VMPITWQZSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 2,5-dimethoxybenzaldehyde and 3,4-dimethoxyacetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochalcones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit the production of reactive oxygen species, and interact with cellular receptors. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
  • 3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one
  • 3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one

Uniqueness

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is unique due to the specific positioning of the methoxy groups on the phenyl rings. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other chalcones with different substitution patterns.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-7-10-17(22-2)14(11-15)5-8-16(20)13-6-9-18(23-3)19(12-13)24-4/h5-12H,1-4H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCRUTSLPNCPRY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

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